4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde
Overview
Description
4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which is further substituted with a methyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylhydrazine: A precursor in the synthesis of the compound.
4-chlorophenyl isothiocyanate: Another chlorophenyl derivative with different reactivity.
Bis(4-chlorophenyl) sulfone: A compound with similar structural features but different applications .
Uniqueness
4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-14-11(7-15)10(6-13-14)8-2-4-9(12)5-3-8/h2-7H,1H3 |
InChI Key |
QRBZNQIZKFJDHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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